

# **Application Notes: Probing mRNA-sRNA Interactions in vitro using AMT Crosslinking**

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Compound of Interest		
Compound Name:	Aminomethyltrioxsalen hydrochloride	
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#### Introduction

The direct identification of RNA-RNA interactions is fundamental to understanding post-transcriptional gene regulation. 4'-aminomethyltrioxsalen (AMT) is a psoralen derivative that serves as a powerful tool for this purpose.[1][2] Psoralens are tricyclic compounds that intercalate into double-stranded RNA or DNA helices.[1][3] Upon irradiation with long-wavelength ultraviolet (UV) light (365 nm), AMT forms covalent inter-strand crosslinks between adjacent pyrimidine bases (uracil or cytosine).[1][3] This process captures physically interacting RNA molecules, such as messenger RNAs (mRNAs) and small RNAs (sRNAs), allowing for their detection and analysis.[2] A key advantage of this method is that the crosslink is reversible by exposure to short-wavelength UV light (254 nm), which facilitates downstream analysis of the individual RNA molecules.[1][2]

This guide provides a detailed, step-by-step protocol for performing AMT crosslinking of mRNA-sRNA interactions in a controlled in vitro setting. The workflow covers the preparation of RNA, the crosslinking reaction, and the analysis of crosslinked products by denaturing polyacrylamide gel electrophoresis (PAGE).

## Data Presentation: Reagents and Experimental Parameters



The following tables summarize the key quantitative data for the experimental protocols described.

Table 1: Reagents and Materials

Reagent/Material	Stock Concentration	Working Concentration	Purpose
mRNA and sRNA	Varies	20 pmol each (for a 10 μl reaction)	Interacting RNA molecules
4'- aminomethyltrioxsalen (AMT)	1 mg/ml in H₂O	48 ng/μl	Crosslinking agent
α- <sup>32</sup> P-labeled UTP/ATP	~3000 Ci/mmol	Varies	For radiolabeling RNA during in vitro transcription
T7 RNA Polymerase	Varies	Varies	For in vitro transcription of RNA
Denaturing PAGE Gel	15% Polyacrylamide, 7M Urea	15% Polyacrylamide, 7M Urea	Separation of RNA molecules by size
Hybridization Buffer	Varies	1X	To facilitate the annealing of mRNA and sRNA

Table 2: Experimental Conditions



Step	Parameter	Value/Condition	Notes
RNA Hybridization	Temperature	95°C for 3 min, then slow cool	To denature and then anneal mRNA and sRNA
Crosslinking	UV Wavelength	365 nm	For inducing AMT crosslinking[2][4][5]
UV Source	8 W UV hand lamp		
Irradiation Time	30 minutes	[2]	
Irradiation Distance	~2 cm	[2]	_
Analysis	Gel Type	15% denaturing polyacrylamide gel	For high-resolution separation of small RNAs[2][4]
Electrophoresis	Varies	Run until tracking dye reaches the bottom	
Crosslink Reversal	UV Wavelength	254 nm	For reversing the covalent crosslink[1] [2][4]
Irradiation Time	10 minutes	[2]	

### **Experimental Protocols**

This section details the methodology for AMT crosslinking of mRNA-sRNA interactions, from RNA preparation to the analysis of the final product.

### Preparation and Radiolabeling of mRNA and sRNA

High-quality, purified RNA is essential for a successful crosslinking experiment.

• In Vitro Transcription: Synthesize the target mRNA and sRNA using in vitro transcription with T7 RNA polymerase from a linearized DNA template.[6][7][8]



- To visualize the RNA on the gel, incorporate a radiolabel by adding  $\alpha$ -<sup>32</sup>P-labeled nucleotides (e.g., UTP or ATP) to the transcription reaction.[2][4] This allows for subsequent detection by autoradiography.[9][10]
- RNA Purification: Purify the transcribed RNA using denaturing PAGE to ensure that only full-length, correctly sized transcripts are used in the crosslinking reaction.
- Quantification: Determine the concentration of the purified mRNA and sRNA using a spectrophotometer or a similar method.

#### Hybridization of mRNA and sRNA

- Prepare the Hybridization Mix: In a microcentrifuge tube, combine an equimolar mixture of the mRNA and sRNA (e.g., 20 pmol of each) in a suitable hybridization buffer.[2][4] The final volume can be adjusted as needed (e.g., 10 µl).
- Denaturation and Annealing:
  - Heat the mixture to 95°C for 3 minutes to denature the RNAs.
  - Allow the mixture to cool slowly to room temperature. This facilitates the specific annealing of the sRNA to its target site on the mRNA.

## **AMT Crosslinking Reaction**

Safety Note: AMT is a potent mutagen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). UV radiation is harmful; always use UV-protective shielding and eyewear.

- Add AMT: Add AMT to the hybridization mix to a final concentration of 48 ng/μl.[2][4] Mix gently by pipetting.
- UV Irradiation (365 nm):
  - Place the open tube on ice or in a cooling block to prevent heat-induced degradation of the RNA.



- Irradiate the sample with a 365 nm UV hand lamp (8 W) from a distance of approximately
  2 cm for 30 minutes.[2] This step induces the formation of covalent crosslinks between the
  AMT-intercalated RNA strands.[3]
- Control Samples: It is crucial to prepare control reactions to properly interpret the results:
  - No AMT Control: A sample containing both mRNA and sRNA, irradiated without AMT.
  - No UV Control: A sample containing both RNAs and AMT, but not exposed to UV light.
  - Individual RNA Controls: Samples containing only mRNA or only sRNA, with AMT and UV exposure, to check for intramolecular or intermolecular self-crosslinking.[2][4]

### **Analysis by Denaturing PAGE**

The crosslinked product is a larger molecule formed from the covalent linkage of the mRNA and sRNA, which will migrate more slowly on a denaturing gel compared to the individual RNA strands.[1]

- Sample Preparation: Add an equal volume of 2x denaturing loading buffer (containing formamide and urea) to each reaction tube. Heat the samples at 95°C for 5 minutes to ensure complete denaturation before loading.
- Gel Electrophoresis:
  - Load the samples onto a high-resolution 15% denaturing polyacrylamide gel containing
    7M urea.[2][4]
  - Run the gel until the bromophenol blue tracking dye is near the bottom.
- Visualization:
  - Carefully transfer the gel onto a sheet of filter paper and dry it using a gel dryer.
  - Expose the dried gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA bands.



 The appearance of a new, higher-molecular-weight band in the lane corresponding to the complete reaction (mRNA + sRNA + AMT + UV) indicates a successful crosslinking event.
 [2][4]

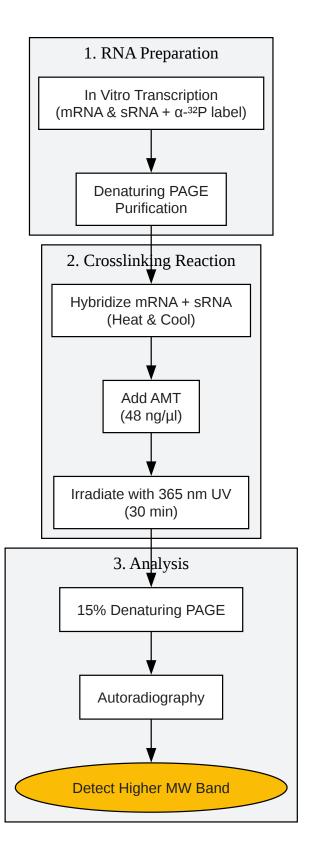
#### (Optional) Crosslink Reversal

To confirm that the higher-molecular-weight band is indeed the crosslinked product, the crosslink can be reversed.

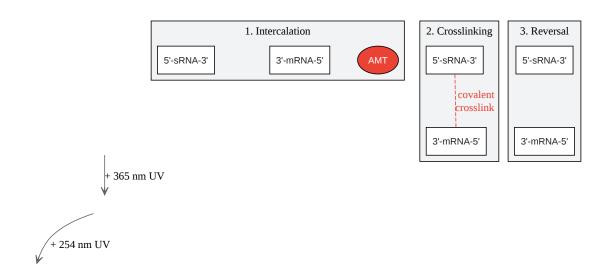
- Isolate the Band: Excise the band of interest from a wet polyacrylamide gel.
- Elute the RNA: Elute the RNA from the gel slice.
- UV Irradiation (254 nm): Irradiate the eluted RNA sample with 254 nm UV light for 10 minutes.
- Re-analysis: Analyze the sample again on a denaturing PAGE. The disappearance of the high-molecular-weight band and the reappearance of bands corresponding to the original mRNA and sRNA confirm the identity of the crosslinked product.[1][2]

#### **Visualizations**









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